Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF

Catalog No.
S6582989
CAS No.
1610923-78-8
M.F
C4H7BrOZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF

CAS Number

1610923-78-8

Product Name

Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF

IUPAC Name

bromozinc(1+);2,3,4,5-tetrahydrofuran-4-ide

Molecular Formula

C4H7BrOZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C4H7O.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1

InChI Key

HCRPWLONVPMETF-UHFFFAOYSA-M

SMILES

C1COC[CH-]1.[Zn+]Br

Canonical SMILES

C1COC[CH-]1.[Zn+]Br

Negishi Coupling Reaction

THF-ZnBr plays a crucial role in the Negishi coupling reaction, a powerful method for constructing carbon-carbon bonds between various organic fragments. In this reaction, THF-ZnBr acts as a nucleophilic coupling partner, reacting with organic electrophiles like aryl (aromatic ring) or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This versatility makes it a valuable tool for synthesizing complex organic molecules with precise control over the carbon skeleton.

Kumada-Corriu Coupling Reaction

Similar to the Negishi coupling, THF-ZnBr can also participate in the Kumada-Corriu coupling reaction. This reaction allows the formation of carbon-carbon bonds between aryl or vinyl halides and alkyl Grignard reagents (organometallic compounds containing a magnesium-carbon bond) using a nickel or palladium catalyst. THF-ZnBr serves as a transmetalating agent, facilitating the transfer of the organic group from the Grignard reagent to the aryl or vinyl halide partner.

Addition to Carbonyl Compounds

THF-ZnBr can act as a nucleophile in its own right, adding to carbonyl compounds (functional groups containing a carbon-oxygen double bond) to form new carbon-carbon bonds. This reactivity allows for the synthesis of various alcohols and ketones, depending on the reaction conditions and the specific carbonyl compound used. []

Tetrahydrofuran-3-ylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound that serves as a versatile reagent in organic synthesis. This compound features a tetrahydrofuran ring, which enhances its reactivity and utility in forming carbon-carbon bonds. The presence of the zinc atom allows for nucleophilic attack on electrophiles, making it a valuable intermediate in various chemical transformations. Tetrahydrofuran itself is a cyclic ether known for its excellent solvent properties and ability to dissolve a wide range of organic compounds, which complements the reactivity of the zinc bromide moiety in this compound .

  • Nucleophilic Addition: It can react with carbonyl compounds to yield alcohols.
  • Substitution Reactions: The compound can engage in substitution reactions with halides and other leaving groups.
  • Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The typical reaction conditions involve the use of an inert atmosphere and low temperatures to maintain the stability and reactivity of the organozinc reagent.

While specific biological activities of tetrahydrofuran-3-ylzinc bromide are not extensively documented, organozinc compounds are often explored for their roles in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The tetrahydrofuran ring structure is found in various natural products, suggesting potential bioactivity .

The synthesis of tetrahydrofuran-3-ylzinc bromide typically involves reacting tetrahydrofuran with zinc bromide in tetrahydrofuran solvent under inert conditions. The general reaction scheme can be represented as follows:

Tetrahydrofuran+Zinc BromideTetrahydrofuran 3 ylzinc Bromide\text{Tetrahydrofuran}+\text{Zinc Bromide}\rightarrow \text{Tetrahydrofuran 3 ylzinc Bromide}

This reaction is usually carried out under controlled conditions to prevent moisture and oxidation, which could compromise the yield and purity of the product.

Tetrahydrofuran-3-ylzinc bromide is primarily used in organic synthesis for:

  • Formation of Carbon-Carbon Bonds: It plays a critical role in constructing complex organic molecules through various coupling reactions.
  • Synthesis of Pharmaceuticals: The compound can be used as an intermediate in synthesizing drugs and other biologically active compounds.
  • Material Science: Due to its solvent properties, tetrahydrofuran itself is utilized in polymer chemistry and as a solvent for various chemical processes .

Interaction studies involving tetrahydrofuran-3-ylzinc bromide focus on its reactivity with different electrophiles and nucleophiles. For instance, studies have shown that this organozinc reagent can effectively couple with aryl halides under palladium catalysis, leading to diverse organic products. Additionally, its interactions with carbonyl compounds have been characterized, demonstrating its utility as a nucleophile.

Tetrahydrofuran-3-ylzinc bromide can be compared with other organozinc reagents that also facilitate carbon-carbon bond formation. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Tetrahydropyran-4-ylzinc bromideOrganozincUtilized for similar coupling reactions; different ring structure.
2-Ethoxycarbonylzinc bromideOrganozincOften used for ester formation; distinct functional group.
(1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromideFluorinated OrganozincProvides unique fluorinated products; useful for specialized applications .

The uniqueness of tetrahydrofuran-3-ylzinc bromide lies in its specific reactivity profile and the presence of the tetrahydrofuran ring, which influences its interaction patterns and synthetic applications compared to other organozinc reagents.

Hydrogen Bond Acceptor Count

2

Exact Mass

213.89717 g/mol

Monoisotopic Mass

213.89717 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-23-2023

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